2-Phenoxy-N-(thiazol-4-ylmethyl)ethan-1-amine
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Overview
Description
2-Phenoxy-N-(thiazol-4-ylmethyl)ethan-1-amine is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms. These compounds have gained significant attention due to their broad range of applications in various fields, including pharmaceuticals, agrochemicals, and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxy-N-(thiazol-4-ylmethyl)ethan-1-amine typically involves the reaction of 2-phenoxyethanamine with thiazole-4-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Phenoxy-N-(thiazol-4-ylmethyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or THF.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted in polar solvents like DMF or DMSO.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted thiazole or phenoxy derivatives.
Scientific Research Applications
2-Phenoxy-N-(thiazol-4-ylmethyl)ethan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anticancer, anti-inflammatory, and neuroprotective agent.
Industry: Utilized in the development of agrochemicals, dyes, and sensors
Mechanism of Action
The mechanism of action of 2-Phenoxy-N-(thiazol-4-ylmethyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. Additionally, it can interact with cellular signaling pathways, influencing processes such as cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
Uniqueness
2-Phenoxy-N-(thiazol-4-ylmethyl)ethan-1-amine is unique due to its specific combination of phenoxy and thiazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H14N2OS |
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Molecular Weight |
234.32 g/mol |
IUPAC Name |
2-phenoxy-N-(1,3-thiazol-4-ylmethyl)ethanamine |
InChI |
InChI=1S/C12H14N2OS/c1-2-4-12(5-3-1)15-7-6-13-8-11-9-16-10-14-11/h1-5,9-10,13H,6-8H2 |
InChI Key |
KJAIHIAOWCALQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCNCC2=CSC=N2 |
Origin of Product |
United States |
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